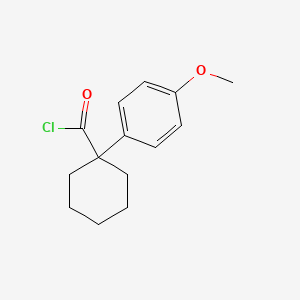

1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride

Description

1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride (CAS 676348-47-3, MFCD03424729) is a specialized acyl chloride derivative featuring a cyclohexane ring substituted with a 4-methoxyphenyl group and a reactive carbonyl chloride moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of amides, esters, and other derivatives via nucleophilic acyl substitution. The methoxy group on the phenyl ring contributes electron-donating effects, which may modulate reactivity and solubility compared to analogs with electron-withdrawing substituents .

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO2/c1-17-12-7-5-11(6-8-12)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVMRAQKXMQQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374872 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-47-3 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride can be synthesized through the reaction of 1-(4-methoxyphenyl)cyclohexanone with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows: [ \text{C}6\text{H}{11}\text{COC}_6\text{H}_4\text{OCH}_3 + \text{SOCl}_2 \rightarrow \text{C}6\text{H}{11}\text{COClC}_6\text{H}_4\text{OCH}_3 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.

Major Products Formed:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Alcohols: Formed by the reduction of the carbonyl chloride group.

Scientific Research Applications

1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride involves its reactivity with nucleophiles and reducing agents. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution to form various derivatives. The methoxyphenyl group may also participate in electronic interactions that influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride and its analogs:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 4-Methoxyphenyl | C₁₄H₁₇ClO₂ | ~252.5* | Electron-donating methoxy group; moderate steric hindrance. |

| 1-(4-Chlorophenyl)cyclohexanecarbonyl chloride | 4-Chlorophenyl | C₁₃H₁₄Cl₂O | 257.1 | Electron-withdrawing chlorine substituent; higher reactivity in acylations. |

| 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride | 2-Ethylbutyl (alkyl chain) | C₁₃H₂₃ClO | 230.8 | Lipophilic alkyl chain; significant steric hindrance. |

| 4-Ethylcyclohexane-1-carbonyl chloride | Ethyl (on cyclohexane ring) | C₉H₁₅ClO | 174.7 | Substituent directly on cyclohexane; compact structure. |

*Estimated based on structural analysis.

Biological Activity

1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride, a compound with the CAS number 676348-47-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_{12}H_{13}ClO_{2}. Its structure features a cyclohexane ring substituted with a methoxyphenyl group and a carbonyl chloride moiety. The presence of the methoxy group enhances lipophilicity, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarbonyl chloride with 4-methoxyphenol under controlled conditions. This synthetic pathway allows for the introduction of functional groups that can modulate biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been reported to exhibit significant activity against various bacterial strains. For instance, its effectiveness against Pseudomonas aeruginosa was evaluated, demonstrating promising results in inhibiting bacterial growth.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preclinical models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures. This effect is crucial for developing therapeutics targeting inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the methoxy group and cyclohexane ring can significantly impact potency and selectivity against specific biological targets. For example, variations in substituents on the phenyl ring have been correlated with enhanced activity against certain cancer cell lines.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated that modifications to the carbon chain length and substitution patterns on the aromatic ring could enhance antibacterial properties. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 8 | Moderate |

| Derivative A | 2 | High |

| Derivative B | 4 | Moderate |

Anti-inflammatory Mechanism Study

Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to inhibit NF-κB activation in macrophage cell lines, leading to decreased expression of pro-inflammatory genes. The IC50 value for NF-κB inhibition was determined to be approximately 10 µM, indicating a significant potential for therapeutic application in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.